2-Oxetanemethanol, 2,4,4-trimethyl- 2-Oxetanemethanol, 2,4,4-trimethyl-
Brand Name: Vulcanchem
CAS No.: 61266-57-7
VCID: VC19527978
InChI: InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

2-Oxetanemethanol, 2,4,4-trimethyl-

CAS No.: 61266-57-7

Cat. No.: VC19527978

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

2-Oxetanemethanol, 2,4,4-trimethyl- - 61266-57-7

Specification

CAS No. 61266-57-7
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name (2,4,4-trimethyloxetan-2-yl)methanol
Standard InChI InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3
Standard InChI Key FTOMGMBQGBXTRN-UHFFFAOYSA-N
Canonical SMILES CC1(CC(O1)(C)CO)C

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s IUPAC name is (2,4,4-trimethyloxetan-2-yl)methanol, with a molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol. The oxetane ring (a four-membered cyclic ether) is substituted at positions 2, 4, and 4 with methyl groups and at position 2 with a hydroxymethyl (-CH₂OH) group. This stereochemistry is critical for its reactivity and biological interactions.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
Density1.08 g/cm³
Boiling Point98°C (15 mmHg)
Refractive Index1.4313 (estimated)

Key Functional Groups

  • Oxetane Ring: Contributes to ring-opening reactivity and metabolic stability.

  • Hydroxymethyl Group: Enables substitution reactions and hydrogen bonding.

  • Methyl Substituents: Enhance steric hindrance and lipophilicity.

Synthesis Methods

Laboratory Synthesis

The compound is synthesized via cyclization and hydrogenation:

  • Precursor Preparation: Isobutyryl chloride reacts with triethylamine and zinc powder to form intermediates.

  • Hydrogenation: Catalytic hydrogenation under controlled conditions yields the oxetane ring.

  • Purification: Recrystallization or chromatography isolates the final product.

Industrial Production

Industrial processes optimize yields and purity:

  • Continuous Reactors: Scale-up of cyclization and hydrogenation steps.

  • Catalyst Recycling: Use of heterogeneous catalysts to reduce costs.

Chemical Reactivity

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form oxetane ketones. Common reagents include:

  • Potassium Permanganate (KMnO₄): Yields carboxylic acids or ketones depending on conditions.

  • Chromium Trioxide (CrO₃): Selective oxidation to ketones.

Reduction Reactions

The oxetane ring remains intact during reduction, but the hydroxymethyl group may be reduced:

  • Hydrogenation (H₂/Pd): Converts -CH₂OH to -CH₃.

  • LiAlH₄: Reduces esters or carbonyls in derivatives.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Williamson Ether Synthesis: Alkylation with alkyl halides.

  • Tosylation: Forms tosylates for further functionalization .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Design: Oxetane rings replace carbonyl groups to prevent epimerization and enhance metabolic stability .

    • Example: OXi8006 analogues with oxetane bridges show improved antiproliferative activity .

  • Solubility Enhancement: Substitution with oxetane increases aqueous solubility in drug candidates .

Materials Science

  • Polymer Additives: Used as intermediates in synthesizing β-amino acid oligomers with defined secondary structures .

  • Catalyst Systems: Hydroxymethyl groups facilitate hydrogen bonding in catalytic cycles .

Industrial Uses

  • Surfactants: Hydroxymethyl groups improve surfactant activity in carbon-supported platinum nanoparticles .

  • Lubricant Additives: Methyl substituents reduce friction in industrial lubricants .

HazardDetailsReference
Skin IrritationCauses Category 2 skin corrosion/irritation
Eye IrritationSevere eye irritation (Category 2)
FlammabilityFlammable liquid (flash point not reported)

Research Findings and Case Studies

Metabolic Stability in Drug Candidates

Oxetane-containing compounds exhibit increased polarity compared to cyclic ethers, enhancing metabolic stability. For example:

  • CLₙₜ (Intrinsic Clearance): gem-Dimethyl substitution at the oxetane 4-position reduces CLₙₜ to 25.9 mL·min⁻¹·kg⁻¹, improving drug-likeness .

  • CYP3A4 Interactions: Oxetane derivatives are metabolized primarily by CYP3A4, with stability linked to lipophilicity .

Antiproliferative Activity

In a study on tubulin polymerization inhibitors, oxetane-incorporated indoles showed micromolar cytotoxicity (GI₅₀ values) . Friedel–Crafts alkylation with oxetane-containing tertiary alcohols enabled efficient synthesis of these analogues .

Comparative Analysis with Analogues

Structural Similarity

CompoundStructureKey Difference
2-Oxetanemethanol, 2,4,4-trimethyl-Oxetane + hydroxymethyl + 3 methyl groupsUnique substitution pattern
2,2,4,4-Tetramethyl-1,3-cyclobutanediolCyclobutane + 4 methyl groupsRing size and substituents
2-MethyleneoxetaneOxetane + methylene groupAbsence of hydroxymethyl group

Reactivity Trends

  • Ring-Opening: Oxetane rings are less reactive than epoxides but more stable than azetidines .

  • Steric Effects: Methyl groups hinder nucleophilic attack at the oxetane oxygen.

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